

Application Notes and Protocols: 18:1 Lactosyl PE in Immunology Research

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Compound of Interest

Compound Name: 18:1 Lactosyl PE

Cat. No.: B15598578

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Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (**18:1 Lactosyl PE**) is a glycosphospholipid that is gaining attention in immunology research. Structurally, it consists of a phosphatidylethanolamine (PE) lipid anchor with an 18:1 (oleoyl) fatty acid chain, and a lactose head group. This unique structure allows it to be incorporated into lipid bilayers, such as liposomes and cell membranes, presenting a carbohydrate moiety to the extracellular environment. While direct signaling pathways of **18:1 Lactosyl PE** are still under investigation, its primary application in immunology lies in its use as a targeting ligand for immune cells, leveraging the presence of galactose-recognizing receptors on their surfaces. Furthermore, the structurally related molecule, lactosylceramide, is known to play a role in inflammatory signaling, suggesting potential, yet-to-be-fully-elucidated, direct immunomodulatory functions for Lactosyl PE.

These application notes provide an overview of the current and potential uses of **18:1 Lactosyl PE** in immunology, complete with experimental protocols and data presentation to guide researchers in this field.

Application Note 1: Targeted Delivery to Immune Cells using 18:1 Lactosyl PE-Functionalized Liposomes

Principle

The terminal galactose residue of the lactose moiety on **18:1 Lactosyl PE** can be recognized by various galactose-binding lectins, such as the asialoglycoprotein receptor (ASGP-R), which are expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain lymphocyte subsets.[1] By incorporating **18:1 Lactosyl PE** into liposomal drug delivery systems, researchers can achieve targeted delivery of encapsulated agents—such as antigens, adjuvants, or therapeutic drugs—to these specific immune cell populations. This targeted approach can enhance the efficacy of the encapsulated agent while minimizing off-target effects.

Quantitative Data: Enhanced Uptake by Immune Cells

Studies have demonstrated a significant increase in the uptake of liposomes functionalized with lactose-containing lipids by immune cells compared to non-targeted liposomes.

Immune Cell Subtype	Fold Increase in Uptake (Lactose-Targeted vs. Non-Targeted)	Reference
CD11b+ Leukocytes	7.1	[2]
CD19+ B-cells	6.3	[2]
CD8+ T-cells	2.7	[2]

Experimental Protocol: Preparation of 18:1 Lactosyl PE-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating **18:1 Lactosyl PE** using the lipid film hydration and extrusion method.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (**18:1 Lactosyl PE**)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder
- Polycarbonate membranes (100 nm pore size)
- Dynamic light scattering (DLS) instrument

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve DPPC, cholesterol, and **18:1 Lactosyl PE** in chloroform at a molar ratio of 55:40:5. The total lipid concentration should be around 10-20 mg/mL.
 - Attach the flask to a rotary evaporator.
 - Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, this is ~41°C).
 - Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.
- Hydration:

- Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask in a water bath set to a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
- Extrusion:
 - Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
 - Transfer the MLV suspension to the extruder.
 - Extrude the liposome suspension through the membrane 10-15 times to form SUVs.
- Characterization:
 - Determine the size distribution and zeta potential of the prepared liposomes using a DLS instrument.
 - The concentration of phospholipids can be determined using a standard phosphate assay.

Experimental Protocol: In Vitro Immune Cell Targeting Assay

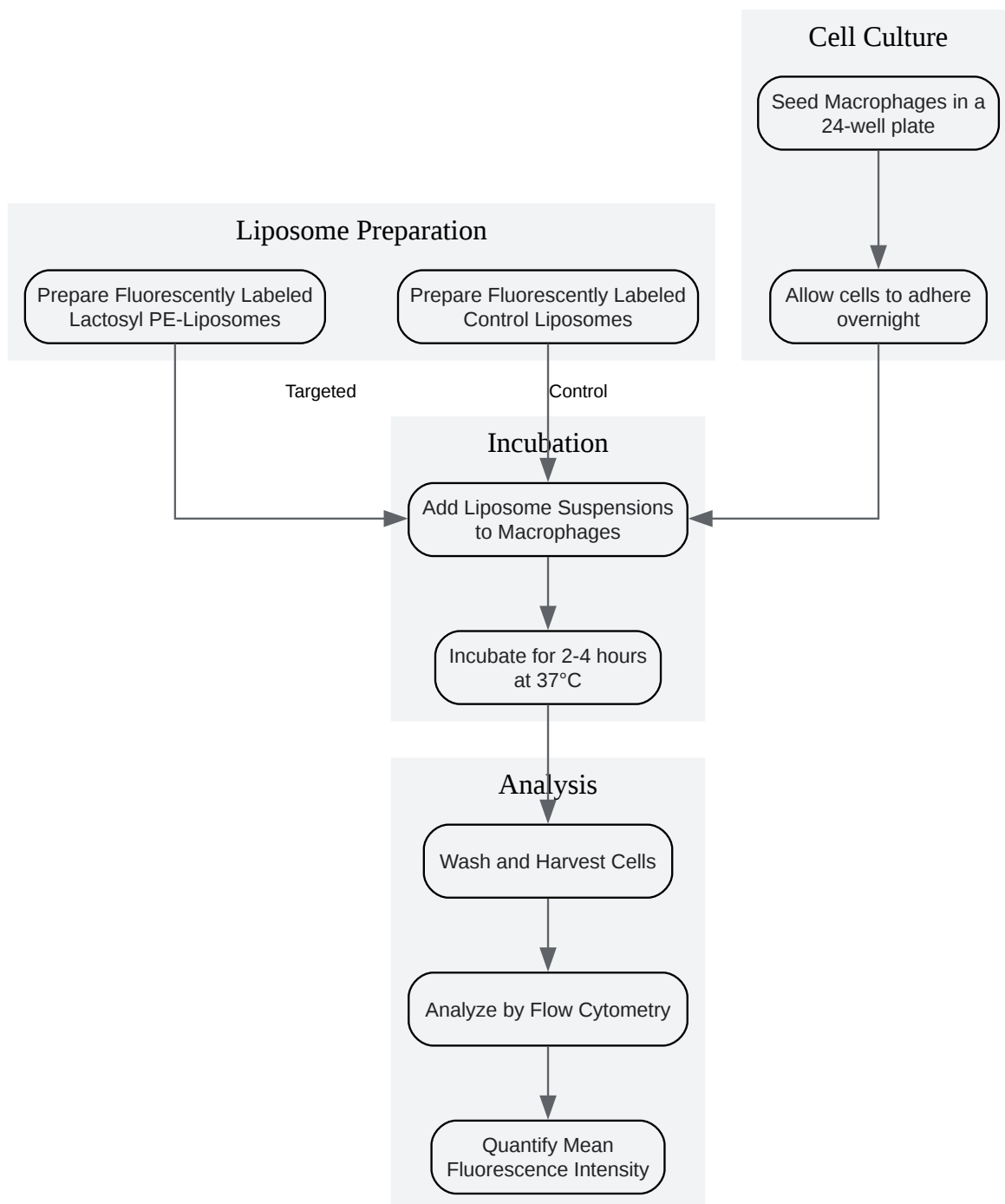
This protocol outlines a method to evaluate the targeting efficiency of **18:1 Lactosyl PE**-functionalized liposomes to macrophages in vitro using flow cytometry.

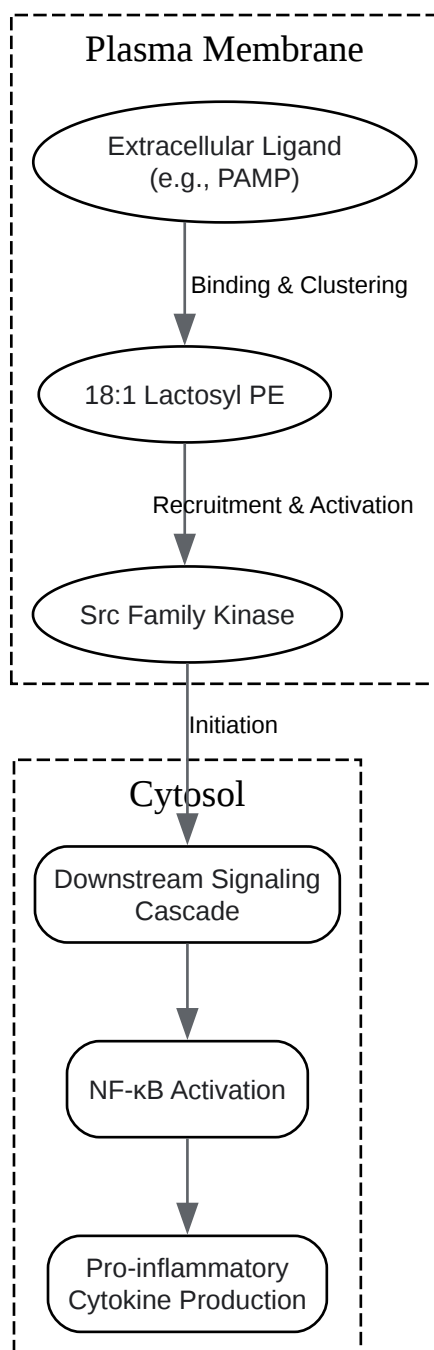
Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium
- **18:1 Lactosyl PE**-functionalized liposomes encapsulating a fluorescent dye (e.g., calcein)
- Control (non-targeted) liposomes encapsulating the same fluorescent dye
- PBS
- Flow cytometer

Procedure:

- Cell Culture:
 - Culture RAW 264.7 macrophages in complete medium until they reach 80-90% confluency.
- Liposome Incubation:
 - Seed the macrophages in a 24-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
 - Prepare different concentrations of fluorescently labeled Lactosyl PE-liposomes and control liposomes in serum-free medium.
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the liposome suspensions to the cells and incubate for 2-4 hours at 37°C.
- Cell Harvesting and Staining:
 - After incubation, wash the cells three times with cold PBS to remove unbound liposomes.
 - Detach the cells using a non-enzymatic cell dissociation solution.
 - Transfer the cell suspension to flow cytometry tubes.
- Flow Cytometry Analysis:
 - Analyze the cell-associated fluorescence using a flow cytometer.
 - Quantify the mean fluorescence intensity (MFI) of the cells treated with targeted and non-targeted liposomes. An increase in MFI in cells treated with Lactosyl PE-liposomes indicates enhanced uptake.





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References

- 1. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyconanofluorides as Immunotracers with a Tunable Core Composition for Sensitive Hotspot Magnetic Resonance Imaging of Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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